An In-Depth Technical Guide to 1-(5-Phenylpyridin-3-yl)piperazine: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 1-(5-Phenylpyridin-3-yl)piperazine: Structure, Properties, and Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Phenylpyridin-3-yl)piperazine is a heterocyclic compound featuring a core structure composed of three key moieties: a phenyl group, a pyridine ring, and a piperazine ring. This molecular architecture is of significant interest in medicinal chemistry and drug discovery. The arylpiperazine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS). The strategic combination of the lipophilic phenyl group with the hydrogen bonding capabilities and basicity of the pyridine and piperazine nitrogens provides a versatile framework for designing molecules with specific pharmacological profiles. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 1-(5-Phenylpyridin-3-yl)piperazine, serving as a foundational resource for researchers in the field.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for scientific rigor. This section details the fundamental identifiers and structural representation of 1-(5-Phenylpyridin-3-yl)piperazine.
Chemical Structure:
A 2D representation of the 1-(5-Phenylpyridin-3-yl)piperazine structure.
Key Identifiers
| Identifier | Value |
| IUPAC Name | 1-(5-Phenylpyridin-3-yl)piperazine |
| CAS Number | 865593-22-2 |
| Molecular Formula | C₁₅H₁₇N₃ |
| Molecular Weight | 239.32 g/mol |
| InChI | InChI=1S/C15H17N3/c1-2-7-13(8-3-1)15-11-14(18-9-5-16-6-10-18)12-17-4-15/h1-4,7-8,11-12,16H,5-6,9-10H2 |
| SMILES | C1=CC=C(C=C1)C2=CN=C(C=C2)N3CCNCC3 |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. While specific experimental data for 1-(5-Phenylpyridin-3-yl)piperazine is not widely published, the following table provides estimated and literature-derived values for related arylpiperazine compounds.
| Property | Predicted/Typical Value | Rationale/Reference |
| Appearance | White to off-white solid | Typical for similar small molecule amine compounds.[1] |
| Melting Point | 150 - 180 °C | Based on related phenyl-pyridinyl-piperazine structures. |
| Boiling Point | > 400 °C (decomposes) | High boiling point is expected due to molecular weight and polar functional groups. |
| Solubility | Soluble in DMSO, Methanol. Sparingly soluble in water. | The piperazine and pyridine moieties enhance solubility in polar protic solvents, while the phenyl group contributes to solubility in organic solvents.[2] |
| pKa | ~8.0 (piperazine N-H), ~4.5 (pyridine N) | The piperazine nitrogen is a typical secondary amine, while the pyridine nitrogen is less basic due to aromaticity.[3] |
| LogP | 2.5 - 3.5 | Calculated value, indicating moderate lipophilicity suitable for CNS penetration. |
Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and purity assessment. Below is a predicted spectroscopic profile for 1-(5-Phenylpyridin-3-yl)piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for each of the three structural components.
-
Phenyl Protons : Signals in the aromatic region (~7.2-7.6 ppm), likely appearing as multiplets.
-
Pyridine Protons : Signals also in the aromatic region, typically more downfield than benzene protons due to the electron-withdrawing effect of the nitrogen atom (~8.0-8.8 ppm).
-
Piperazine Protons : Two sets of signals in the aliphatic region (~3.0-3.5 ppm), corresponding to the protons on the carbons adjacent to the two different nitrogen atoms. A broad singlet for the N-H proton (~2.0-3.0 ppm) is also expected.[4][5][6]
-
-
¹³C NMR : The carbon NMR would complement the proton data.
-
Aromatic Carbons : Multiple signals between ~115-160 ppm.
-
Piperazine Carbons : Two signals in the aliphatic region, typically around ~45-55 ppm.
-
Mass Spectrometry (MS)
The mass spectrum would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 240.14. Common fragmentation patterns for arylpiperazines involve the cleavage of the piperazine ring, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands:
-
N-H Stretch : A moderate band around 3300-3500 cm⁻¹.
-
Aromatic C-H Stretch : Sharp bands just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch : Bands just below 3000 cm⁻¹.
-
C=C and C=N Stretch : Bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.
-
C-N Stretch : Bands in the 1200-1350 cm⁻¹ region.
Synthesis and Reactivity
The synthesis of 1-(5-Phenylpyridin-3-yl)piperazine can be approached through several modern synthetic strategies. A common and efficient method involves a two-step process: a palladium-catalyzed cross-coupling reaction to form the phenyl-pyridine core, followed by the introduction of the piperazine moiety.
Retrosynthetic Analysis and Proposed Synthetic Route
A plausible synthetic route begins with commercially available dihalopyridines. A Suzuki coupling reaction can be used to selectively introduce the phenyl group, followed by a Buchwald-Hartwig amination to attach the piperazine ring.
A general workflow for the synthesis of 1-(5-Phenylpyridin-3-yl)piperazine.
Causality Behind Experimental Choices:
-
Suzuki Coupling: This reaction is chosen for its high functional group tolerance and reliability in forming C-C bonds between sp²-hybridized carbons.[7][8][9][10] The regioselectivity of the reaction on 3,5-dibromopyridine can be controlled by the reaction conditions.
-
Buchwald-Hartwig Amination: This is the state-of-the-art method for forming C-N bonds with aryl halides.[11][12][13][14][15] The use of a bulky phosphine ligand (like BINAP) is crucial to facilitate the reductive elimination step and prevent side reactions. Using N-Boc-piperazine in this step can simplify purification and prevent double arylation, with a subsequent deprotection step to yield the final product.[13]
Chemical Reactivity
The reactivity of 1-(5-Phenylpyridin-3-yl)piperazine is primarily centered on the piperazine nitrogen atoms.
-
N-Alkylation/Acylation : The secondary amine of the piperazine ring is nucleophilic and can be readily alkylated or acylated to introduce a wide variety of substituents. This is a common strategy in drug development to modulate potency, selectivity, and pharmacokinetic properties.
-
Aromatic Substitution : The phenyl and pyridine rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards this reaction.
Pharmacological Context and Significance
The arylpiperazine moiety is a privileged scaffold in CNS drug discovery.[16] Compounds containing this core structure are known to interact with a variety of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[17][18]
Potential Biological Targets
Derivatives of phenylpiperazine and pyridinylpiperazine have been reported as ligands for:
-
Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A) : Many antidepressants and anxiolytics target these receptors.[2][19]
-
Dopamine Receptors (e.g., D₂, D₃, D₄) : These are key targets for antipsychotic medications.[17]
-
Adrenergic Receptors : Some derivatives show affinity for α-adrenergic receptors.[20]
The specific substitution pattern of 1-(5-Phenylpyridin-3-yl)piperazine, with the phenyl group at the 5-position of the pyridine ring, presents a unique topology for receptor interaction compared to more common 2- or 4-substituted pyridinylpiperazines. This structural uniqueness makes it a valuable scaffold for exploring new chemical space in the pursuit of novel CNS-active agents.
Potential interactions of the arylpiperazine scaffold with CNS targets.
Safety and Handling
While specific toxicity data for 1-(5-Phenylpyridin-3-yl)piperazine is not available, data from related compounds such as 1-phenylpiperazine suggest that it should be handled with care.[19]
-
Hazards : May be harmful if swallowed or in contact with skin. Can cause skin and serious eye irritation.[21][22]
-
Precautions :
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust/fumes.
-
Wash hands thoroughly after handling.
-
Experimental Protocols
The following are representative, non-validated protocols for the synthesis and analysis of 1-(5-Phenylpyridin-3-yl)piperazine, designed to serve as a starting point for laboratory investigation.
Protocol 1: Example Synthesis via Buchwald-Hartwig Amination
Objective: To synthesize 1-(5-Phenylpyridin-3-yl)piperazine from 3-bromo-5-phenylpyridine and piperazine.
Materials:
-
3-Bromo-5-phenylpyridine (1.0 eq)
-
Piperazine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-5-phenylpyridine, piperazine, and sodium tert-butoxide.
-
In a separate vial, dissolve Pd₂(dba)₃ and BINAP in a small amount of anhydrous toluene.
-
Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).
-
Add anhydrous toluene to the flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the final product.
Protocol 2: Example Purity Analysis by HPLC
Objective: To assess the purity of a synthesized batch of 1-(5-Phenylpyridin-3-yl)piperazine.
Instrumentation and Conditions:
-
HPLC System : Standard analytical HPLC with UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient : Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve a small amount of the compound in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.
Conclusion
1-(5-Phenylpyridin-3-yl)piperazine represents a structurally significant heterocyclic compound with considerable potential in the field of drug discovery. Its unique combination of a phenyl, pyridine, and piperazine moiety provides a versatile platform for the development of novel therapeutic agents, particularly for CNS disorders. Understanding its chemical properties, reactivity, and synthetic pathways is crucial for researchers aiming to explore the pharmacological potential of this and related molecular scaffolds. This guide provides a foundational technical overview to support such endeavors.
References
- Various. (n.d.). Piperazines database - synthesis, physical properties. Mol-Instincts.
- Wikipedia contributors. (2023, December 19). Phenylpiperazine. Wikipedia.
- Löber, S., et al. (2009). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. GUPEA.
- Asif, M. (2017). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
- Wikipedia contributors. (2024, January 2).
- Verma, A., et al. (2014). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of Pharmaceutical Sciences and Research.
- ChemicalBook. (n.d.). 1-Phenylpiperazine(92-54-6) 1H NMR spectrum.
- Cayman Chemical. (n.d.). Phenylpiperazine (hydrochloride) (CAS 4004-95-9).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (n.d.).
- Epistemeo. (2012, April 6).
- Chemistry LibreTexts. (2023, June 30).
- Fluorochem. (n.d.). 1-Pyridin-3-yl-piperazine.
- Sobańska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.
- Wikipedia contributors. (2023, October 24). Pyridinylpiperazine. Wikipedia.
- Ramos-Hernández, A., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine.
- BLDpharm. (n.d.). 862471-97-4|1-(4-(Pyridin-3-ylmethoxy)phenyl)piperazine.
- Sobańska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- ChemicalBook. (n.d.). Piperazine(110-85-0) 1H NMR spectrum.
- PubChem. (n.d.). 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.
- Wikipedia contributors. (2024, January 1). Piperazine. Wikipedia.
- Sobańska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- PubChem. (n.d.). Piperazine.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.
- PubChem. (n.d.). 1-Methyl-3-phenylpiperazine.
- ChemicalBook. (n.d.). 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). 1-Methyl-3-phenylpiperazine synthesis.
- ChemicalBook. (n.d.). 1-(2-Pyridyl)piperazine(34803-66-2) 1H NMR spectrum.
- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- TradeIndia. (n.d.). 1-(3-Methyl-1-phenyl-5-pyrazolyl) piperazine Manufacturer in Ankleshwar.
Sources
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. 1-Phenylpiperazine(92-54-6) 1H NMR spectrum [chemicalbook.com]
- 5. Piperazine(110-85-0) 1H NMR spectrum [chemicalbook.com]
- 6. 1-(2-Pyridyl)piperazine(34803-66-2) 1H NMR [m.chemicalbook.com]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Making sure you're not a bot! [gupea.ub.gu.se]
- 18. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 19. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 20. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]
- 21. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 1-Methyl-3-phenylpiperazine | C11H16N2 | CID 2760009 - PubChem [pubchem.ncbi.nlm.nih.gov]
